1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone

Overview

Description

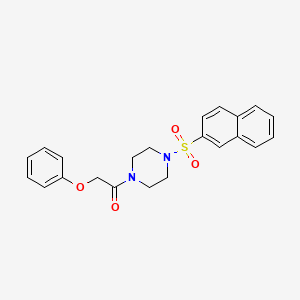

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a naphthalene sulfonyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps:

Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to form naphthalen-2-ylsulfonyl chloride.

Piperazine Derivatization: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine to form the naphthalen-2-ylsulfonyl piperazine intermediate.

Phenoxyethanone Attachment: Finally, the intermediate is reacted with phenoxyethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:

Chemistry: It is used in the study of structure-activity relationships (SAR) to understand how modifications to the molecule affect its biological activity.

Biology: The compound is investigated for its potential as a receptor agonist or antagonist, particularly in the context of dopamine receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating central nervous system disorders such as schizophrenia and Parkinson’s disease.

Industry: The compound may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, potentially acting as an agonist or antagonist, thereby modulating the receptor’s activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the context of the biological system.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one: Similar structure but with a different alkyl chain length.

4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl](phenyl)methanone: Similar structure but with a different functional group.

Uniqueness

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone is a sulfonamide derivative with potential therapeutic applications, particularly in the fields of oncology and neurology. Its unique structure allows for diverse biological interactions, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the piperazine ring, sulfonylation with naphthalene derivatives, and subsequent coupling with phenoxyethanone. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity of the compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been shown to inhibit specific ion channels and enzymes that are crucial in cellular signaling pathways.

Pharmacological Properties

- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, research indicated that it significantly reduced cell viability in breast cancer (4T1) cells while maintaining a relatively high viability in non-cancerous fibroblast (3T3) cells, suggesting selective toxicity towards cancer cells .

- Neurological Effects : The compound has also been evaluated for its neuroprotective properties. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Insecticidal Activity : Studies have explored its use as an insecticide, particularly against Aedes aegypti mosquito larvae. The compound demonstrated potent activity with an IC50 value indicating effective larvicidal properties .

Case Study 1: Anticancer Efficacy

A study involving the compound's effects on breast cancer cells showed promising results. The treatment led to a significant decrease in cell proliferation rates, with IC50 values indicating effective inhibition at low concentrations (around 1 μg/mL). The mechanism was linked to apoptosis induction and disruption of cell cycle progression .

Case Study 2: Insecticidal Properties

In a separate investigation, the compound was tested against mosquito larvae. The results indicated that it could serve as a novel agent for vector control, with a reported IC50 value lower than many existing insecticides, highlighting its potential utility in public health .

Data Table

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| Cytotoxicity (4T1 cells) | 1.5 | Breast Cancer |

| Cytotoxicity (3T3 cells) | >10 | Non-cancerous Fibroblasts |

| Larvicidal Activity (Aedes aegypti) | 0.55 | Ion Channel Inhibition |

Properties

IUPAC Name |

1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c25-22(17-28-20-8-2-1-3-9-20)23-12-14-24(15-13-23)29(26,27)21-11-10-18-6-4-5-7-19(18)16-21/h1-11,16H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWMHKUMBUKHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.